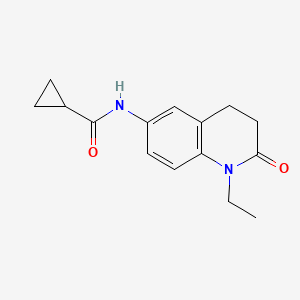

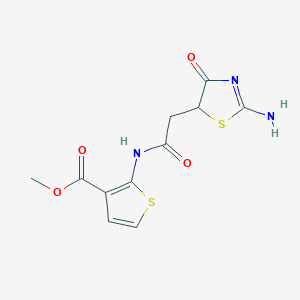

![molecular formula C18H13ClFN5O B2863732 3-(3-Chloro-4-methylphenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 893930-36-4](/img/structure/B2863732.png)

3-(3-Chloro-4-methylphenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While I don’t have specific information on the synthesis of this compound, triazolopyrimidinones can generally be synthesized through a multistep process that involves the formation of the pyrimidinone ring, followed by the formation of the triazole ring. The chloro-methylphenyl and fluorophenylmethyl groups would likely be added in subsequent steps .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused triazole and pyrimidinone rings, along with the attached chloro-methylphenyl and fluorophenylmethyl groups. The presence of these groups would likely have a significant impact on the compound’s physical and chemical properties .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the chloro-methylphenyl and fluorophenylmethyl groups in this compound would likely affect its properties such as solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Anticancer Applications

- Mechanism of Tubulin Inhibition : A study on triazolopyrimidines revealed a unique mechanism of action as anticancer agents, where they promote tubulin polymerization in vitro but do not bind competitively with paclitaxel, instead inhibiting the binding of vincas to tubulin. This action enables these compounds to overcome resistance attributed to several multidrug resistance transporter proteins, showing high potency and efficacy in inhibiting tumor growth in nude mouse xenograft models when dosed either orally or intravenously (Zhang et al., 2007).

- Antitumor Agents : Another study on 2-cyanoaminopyrimidines, derived from modifications of triazolopyrimidines, retained in vitro potency and demonstrated the ability to overcome multidrug resistance due to P-gp, suggesting these compounds bind at the same site and in the same binding mode as previously studied triazolopyrimidines. Further modifications of these compounds are underway to explore their potential as antitumor agents (Zhang et al., 2007).

Antimicrobial Applications

- Antibacterial Activity : A novel derivative of pyrimidine was synthesized, showing antibacterial activity against Gram-positive and Gram-negative microbial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This highlights the potential use of triazolopyrimidine derivatives as antibacterial agents (Lahmidi et al., 2019).

Synthesis and Structural Analysis

- Crystal Structure and Synthesis : The synthesis and crystal structure of a derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring were characterized, providing insights into the molecular structure and potential for further chemical modifications to enhance biological activity (Lahmidi et al., 2019).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(3-chloro-4-methylphenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFN5O/c1-11-2-7-14(8-15(11)19)25-17-16(22-23-25)18(26)24(10-21-17)9-12-3-5-13(20)6-4-12/h2-8,10H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCMASCMOOMWTSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)F)N=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2863652.png)

![3-(4-ethoxyphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2863657.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2863663.png)

![4-[butyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide](/img/structure/B2863664.png)

![N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2863665.png)

![Methyl 2-(2-iodobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2863668.png)